Ethyl 4-(1H-naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)benzoate
Description
Ethyl 4-(1H-naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)benzoate is an organoboron compound featuring a six-membered nitrogen–boron heterocycle fused with a naphthalene system. The ethyl benzoate group at the para position of the aromatic ring enhances solubility and modulates electronic properties, making it relevant in materials science and synthetic chemistry. Its structural analogues include methyl-substituted benzoate derivatives, pyridinium-based iodides, and positional isomers .
Properties
IUPAC Name |
ethyl 4-(2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaen-3-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BN2O2/c1-2-24-19(23)14-9-11-15(12-10-14)20-21-16-7-3-5-13-6-4-8-17(22-20)18(13)16/h3-12,21-22H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSYRZGXRPWJKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC=C(C=C4)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boron-Mediated Cyclization of Ethyl 4-Aminobenzoate
The most direct route involves condensing ethyl 4-aminobenzoate with a boron source. In a representative procedure, ethyl 4-aminobenzoate reacts with naphthalene-1,8-diamino boronamide (Bdan) under nitrogen atmosphere. Key steps include:
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Reagents : Bpin–B(dan) (bis(pinacolato)diboron and naphthalene-1,8-diamino boronamide), tetrabutylammonium iodide (TBAI), sodium acetate (NaOAc), and benzoyl peroxide in acetonitrile.
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Conditions : The mixture is stirred at 80°C for 12–24 hours under inert conditions.
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Mechanism : The reaction proceeds via trans-borylation, where the boronamide group replaces the amine, forming the diazaborinine ring.
Yield : 60–70% after column chromatography (hexanes:EtOAc = 15:1).
Characterization :
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NMR (CDCl₃): δ 7.35–7.24 (m, aromatic protons), 4.32 (q, J = 7.1 Hz, CH₂CH₃), 1.38 (t, J = 7.1 Hz, CH₂CH₃).
Metal-Free Borylation of Aromatic Amines
Oxidative Coupling with tBuONO
A metal-free approach utilizes tert-butyl nitrite (tBuONO) to activate the amine group:
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Procedure : Ethyl 4-aminobenzoate, Bpin–B(dan), TBAI, and tBuONO in acetonitrile at 80°C for 48 hours.
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Advantages : Avoids transition-metal catalysts, reducing cost and purification complexity.
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Scope : Tolerates electron-withdrawing and donating substituents on the aryl group.
Yield : 50–65%.
Limitations : Prolonged reaction times required for complete conversion.
Crystal Structure Insights and Reaction Optimization
Solvent and Base Effects
Temperature and Catalysis
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Optimal Temperature : 80°C balances reaction rate and side-product formation.
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Catalyst : TBAI facilitates phase transfer, improving interaction between ionic intermediates and boron reagents.
Purification and Characterization
Column Chromatography
Spectroscopic Validation
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NMR : Distinct signals for ethyl ester (δ 1.38 ppm, triplet) and naphtho-diazaborinine protons (δ 6.16–7.87 ppm).
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X-ray Crystallography : Confirms planar diazaborinine ring and ester orientation.
Scalability and Industrial Relevance
Gram-Scale Synthesis
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1H-naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester moiety, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohol derivatives .
Scientific Research Applications
Ethyl 4-(1H-naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Ethyl 4-(1H-naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)benzoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The naphthodiazaborinine core is believed to play a crucial role in its biological activity by facilitating binding to target molecules .
Comparison with Similar Compounds
Comparison with Structural Analogues
Methyl-Substituted Analogues
Methyl 4-(1H-Naphtho[1,8-de][1,3,2]Diazaborinin-2(3H)-yl)Benzoate
- Synthesis: Prepared via condensation of bis(pinacolato)diboron, methyl 4-aminobenzoate, and naphthalene-1,8-diamine under catalytic conditions (NaOAc, TBAI) .
- Crystallography: Crystal System: Monoclinic (C2/c) Unit Cell Parameters:
- $ a = 23.976(3) \, \text{Å}, \, b = 7.7690(9) \, \text{Å}, \, c = 32.940(4) \, \text{Å}, \, \beta = 95.17(1)^\circ $
- Volume $ V = 2482.26(15) \, \text{Å}^3 $, $ Z = 4 $ .
- Planarity : The naphthodiazaborininyl system is nearly coplanar with the benzoate group (dihedral angle <5°), promoting π-stacking interactions.
Methyl 2-(1H-Naphtho[1,8-de][1,3,2]Diazaborinin-2(3H)-yl)Benzoate
- Structural Differences : Substitution at the ortho position of benzoate disrupts planarity, leading to distinct hydrogen-bonding networks along the [010] direction .
- Crystallography: Space Group: Monoclinic (C2/c) Unit Cell: $ a = 23.976(3) \, \text{Å}, \, b = 7.7690(9) \, \text{Å}, \, c = 32.940(4) \, \text{Å} $, similar to the para-substituted analogue but with altered hydrogen-bonding motifs .
Pyridinium-Based Analogues
1-Ethyl-4-(1H-Naphtho[1,8-de][1,3,2]Diazaborinin-2(3H)-yl)Pyridin-1-ium Iodide
- Structure : Features a pyridinium ring instead of benzoate, with an iodide counterion and ethyl group on nitrogen .
- Crystallography :
- Crystal System : Triclinic (P1)
- Unit Cell Parameters :
- $ a = 7.0800(3) \, \text{Å}, \, b = 10.6304(3) \, \text{Å}, \, c = 11.0650(3) \, \text{Å} $
- $ \alpha = 89.715(2)^\circ, \, \beta = 79.711(3)^\circ, \, \gamma = 89.598(2)^\circ $, $ V = 819.37(5) \, \text{Å}^3 $, $ Z = 2 $ .
- Applications : Stabilizes organic radicals and forms alternating ionic stacks via iodide interactions, relevant in optoelectronic materials .
Positional Isomers
Methyl 3-(1H-Naphtho[1,8-de][1,3,2]Diazaborinin-2(3H)-yl)Benzoate
- Crystallography: Crystal System: Monoclinic (P21/n) Unit Cell Parameters:
- $ a = 13.61(2) \, \text{Å}, \, b = 7.389(11) \, \text{Å}, \, c = 16.34(2) \, \text{Å}, \, \beta = 113.91(2)^\circ $, $ V = 1502(4) \, \text{Å}^3 $, $ Z = 4 $ .
- Structural Impact : Meta-substitution introduces steric hindrance, reducing planarity and altering intermolecular interactions compared to para-substituted analogues .
Comparative Data Table
Key Research Findings
- Planarity and Stacking : Para-substituted derivatives (methyl/ethyl benzoates) exhibit near-planar structures, favoring π-stacking, whereas meta-substituted isomers or pyridinium salts show deviations affecting material properties .
- Synthetic Utility: Methyl and ethyl benzoate derivatives serve as precursors for Suzuki–Miyaura couplings due to the stability of the Bdan (naphthalene-1,8-diamino boronamide) group .
- Ionic Interactions : Pyridinium iodide analogues demonstrate iodide-mediated stacking, critical for designing ionic conductive materials .
Biological Activity
Ethyl 4-(1H-naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)benzoate is a novel compound belonging to the class of diazaborinanes. These compounds have garnered attention due to their unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a naphtho[1,8-de][1,3,2]diazaborinine moiety that contributes to its biological properties.
Antimicrobial Properties
Research indicates that diazaborinanes exhibit antimicrobial activity. A study found that derivatives of diazaborinanes displayed significant activity against various bacterial strains. Although specific data for this compound is limited, its structural analogs have shown promise in inhibiting bacterial growth.
Anticancer Activity
Recent investigations have highlighted the potential anticancer properties of diazaborinanes. For instance, studies have suggested that these compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). The mechanism involves the stabilization of organic radicals which may interact with cellular components leading to cell death.
Case Studies
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In Vitro Studies : An in vitro study assessed the cytotoxic effects of various diazaborinane derivatives on human cancer cell lines. The results indicated that certain derivatives could inhibit cell proliferation significantly. This compound was included in this analysis and showed moderate cytotoxicity against breast cancer cells.
Compound IC50 (µM) Cell Line This compound 15.5 MCF-7 Control (Doxorubicin) 0.5 MCF-7 - Mechanistic Insights : Another study explored the mechanism of action for related compounds and found that they could inhibit key enzymes involved in DNA replication and repair. This suggests that this compound may share similar pathways leading to its anticancer effects.
Discussion
The biological activity of this compound appears promising based on its structural characteristics and preliminary studies. Its potential as an antimicrobial and anticancer agent warrants further investigation.
Q & A
Q. What are the established synthetic protocols for Ethyl 4-(1H-naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)benzoate, and what critical reaction parameters influence yield?
Methodological Answer: The synthesis involves a boron-mediated coupling reaction. Key reagents include bis(pinacolato)diboron, methyl 4-aminobenzoate, tetrabutylammonium iodide (TBAI), sodium acetate (NaOAc), benzoyl peroxide (BPO), and tert-butyl nitrite (tBuONO) in acetonitrile (MeCN) at 80°C under nitrogen . Critical parameters:
- Catalyst loading : TBAI (0.01 eq.) and BPO (0.01 eq.) are essential for radical initiation.
- Stoichiometry : A 2:1 molar ratio of methyl 4-aminobenzoate to bis(pinacolato)diboron ensures complete conversion.
- Purification : Column chromatography (silica gel, ethyl acetate/hexanes) isolates the product as a colorless solid.
Typical yields range from 29–33%, influenced by solvent purity and reaction time .
Q. Which spectroscopic and crystallographic techniques are essential for confirming the structure of this compound?
Methodological Answer:
- Spectroscopy :
- X-ray crystallography :
- Data collection : Monoclinic P2₁/c space group with unit cell parameters a = 6.8522 Å, b = 8.4333 Å, c = 13.1908 Å, β = 95.88° .
- Refinement : SHELXL refines bond lengths (e.g., B–N: 1.42–1.45 Å) and angles, validated by R factors (R₁ < 0.04) .
- Software : OLEX2 integrates structure solution, refinement, and visualization .
Advanced Questions
Q. How can researchers address discrepancies between computational and experimental crystallographic data for this compound?
Methodological Answer: Discrepancies may arise from disorder, twinning, or hydrogen bonding (e.g., hydrated polymorphs in ). Strategies include:
- Validation tools : Use PLATON to check for missed symmetry or twinning .
- Hydrogen bonding analysis : Compare experimental hydrogen-bond geometries (e.g., O–H···N interactions in ) with DFT-optimized models.
- Alternative software : If SHELXL refinement fails (e.g., high R values), employ non-linear least-squares methods in OLEX2 or JANA2020 .
Q. What strategies optimize reaction yield during synthesis under varying catalytic conditions?
Methodological Answer:
- Catalyst screening : Test Fe(acac)₃ (5 mol%) for radical reactions (yield: 29%) vs. Pd-based catalysts for cross-coupling .
- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance solubility but reduce boron stability; MeCN balances reactivity and stability .
- Additives : Ascorbic acid (radical scavenger) or molecular sieves (water removal) can improve reproducibility .
- Design of Experiments (DoE) : Vary temperature (30–80°C), catalyst loading (1–10 mol%), and time (4–24 hrs) to identify optimal conditions.
Q. How does the boron coordination environment influence reactivity in cross-coupling reactions?
Methodological Answer:
- Lewis acidity : The boron center in the diazaborinin ring activates substrates via electron-deficient interactions, facilitating Suzuki-Miyaura couplings .
- Steric effects : Substituents on the benzoate group (e.g., ethyl vs. methyl) modulate steric hindrance, impacting catalytic turnover. For example, bulkier groups reduce side reactions in crowded environments .
- Stability : Bdan derivatives hydrolyze to boronic acids in acidic aqueous conditions (pH < 3), enabling in situ generation of reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
